1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one
Description
Properties
CAS No. |
920804-00-8 |
|---|---|
Molecular Formula |
C16H16FNO |
Molecular Weight |
257.30 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanone |
InChI |
InChI=1S/C16H16FNO/c1-12(13-6-3-2-4-7-13)18-11-16(19)14-8-5-9-15(17)10-14/h2-10,12,18H,11H2,1H3/t12-/m1/s1 |
InChI Key |
AAHMACLFYBVAQH-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Amine Synthesis
This method involves the direct amination of a ketone precursor with an amine.
Reagents :
- 3-Fluorophenylacetone
- (1R)-1-phenylethylamine
- Solvent: Ethanol or methanol
-
- Dissolve 3-fluorophenylacetone in ethanol.
- Add (1R)-1-phenylethylamine to the solution.
- Heat the mixture under reflux for several hours.
- Cool and filter the precipitated product.
Yield : Typically around 70-85% depending on reaction time and purity of starting materials.
Method B: Reductive Amination
This method employs a ketone and an amine in the presence of reducing agents.
Reagents :
- Acetophenone derivative
- (1R)-1-phenylethylamine
- Reducing agent: Sodium borohydride or lithium aluminum hydride
-
- Combine acetophenone with (1R)-1-phenylethylamine in a suitable solvent.
- Add sodium borohydride slowly while stirring.
- Allow the reaction to proceed at room temperature for several hours.
Yield : Approximately 75% with good enantiomeric excess.
Comparative Analysis of Methods
The following table summarizes the key aspects of the different preparation methods for synthesizing this compound:
| Method | Reagents Used | Yield (%) | Conditions |
|---|---|---|---|
| Direct Amine | 3-Fluorophenylacetone, (1R)-1-phenylethylamine | 70-85 | Reflux in ethanol |
| Reductive Amination | Acetophenone, (1R)-1-phenylethylamine, NaBH4 | ~75 | Room temperature |
Detailed Research Findings
Recent studies have focused on optimizing these methods to improve yields and reduce by-products. For instance:
Study Insights:
A study demonstrated that using a microwave-assisted approach significantly reduced reaction times while maintaining high yields (up to 90%) for similar compounds by enhancing the interaction between reactants.
Another investigation highlighted the use of chiral catalysts that can improve enantioselectivity during the reductive amination process, achieving optical purities exceeding 90% ee.
Chemical Reactions Analysis
Catalytic Asymmetric Hydrogenation
The ketone group undergoes enantioselective reduction to yield chiral alcohols. For example:
-
Catalyst : Ruthenium complexes (e.g., (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethanediamineruthenium) paired with sodium formate.
-
Conditions : Methanol/water (3:1), 50°C, 12 h under nitrogen.
-
Outcome : Produces (S)-1-(3-fluorophenyl)ethanol with 88% yield and 86% enantiomeric excess (ee) .
| Catalyst System | Yield (%) | ee (%) | Conditions |
|---|---|---|---|
| Ru(II) complexes + KOH | 98 | – | 2-propanol, 82°C, 0.5 h |
| GcAPRD enzyme + NAD+/glucose | 77 | >99 | HEPES buffer, pH 7.2, 30°C, 14 h |
Borane-Mediated Reduction
-
Reagent : Dimethylsulfide borane complex with CBS-oxazaborolidine.
-
Conditions : Tetrahydrofuran, 20°C, 2 h.
-
Outcome : Achieves 98% yield of the secondary alcohol without purification .
Betti Reaction
The secondary amine participates in three-component condensations with aldehydes and naphthols:
-
Components : 2-Methoxybenzaldehyde, β-naphthol, and (1R)-1-phenylethylamine.
-
Conditions : Solvent-free, 80°C, 96 h.
-
Outcome : Forms chiral aminomethylnaphthols with 50–92% diastereoselectivity .
Reductive Amination
-
Enzyme : Acetophenone reductase (mutant Trp288Ala).
-
Cofactors : NAD+, D-glucose.
-
Conditions : HEPES buffer (pH 7.2), 30°C, 14 h.
-
Outcome : Converts the ketone to (S)-configured amine derivatives with >99% ee .
Asymmetric C–C Bond Formation
-
Catalyst : Palladium/Josiphos (L53 ) systems.
-
Reagents : Organozinc reagents (e.g., Me₂Zn).
-
Additives : p-Fluorostyrene.
Thiadiazole Formation
-
Reagents : p-Toluenesulfonylhydrazide, sulfur, K₂S₂O₈.
-
Conditions : DMAC, 100°C, 2 h.
Stereochemical Considerations
The (1R)-phenylethylamine moiety directs diastereoselectivity in condensation reactions. For instance:
-
Betti Reaction : (S)-configured amines yield predominantly (S)-C-19 stereoisomers due to CIP priority rules .
Key Challenges
Scientific Research Applications
Neurological Disorders
The compound has been investigated for its potential role in treating conditions such as depression and anxiety. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine.
Case Study : A study explored the efficacy of various phenylethylamine derivatives, including 1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one, in modulating serotonin receptors. Results indicated that this compound exhibited significant binding affinity, suggesting its potential as a therapeutic agent for mood disorders .
Metabolic Disorders
Research indicates that this compound may inhibit enzymes involved in cholesterol metabolism, potentially offering a novel approach to managing hyperlipidemia.
Data Table: Inhibition Efficacy of Related Compounds
| Compound Name | ED50 (mg/kg/day) | Target Enzyme |
|---|---|---|
| This compound | 0.04 | Cholesterol absorption inhibitor |
| SCH 58235 | 0.05 | Cholesterol absorption inhibitor |
| (3R)-(3-Phenylpropyl)-2-azetidinone | 0.03 | Cholesterol absorption inhibitor |
Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Synthesis Overview
- Step 1 : Formation of the amine derivative from phenylethylamine.
- Step 2 : Introduction of the fluorine atom at the para position.
- Step 3 : Purification via recrystallization or chromatography.
In vitro studies have demonstrated that this compound exhibits moderate activity against specific cancer cell lines, indicating its potential as an anticancer agent.
Case Study : A recent publication highlighted the cytotoxic effects of various fluorinated phenylethylamines on breast cancer cell lines. The study found that this compound significantly inhibited cell proliferation compared to controls .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with 3-Fluorophenyl-Ethanone Motifs
Compound A : 1-((3aS,4S,9bR)-4-(3-Fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one ()
- Structural Differences: Incorporates a cyclopentaquinoline ring system, increasing rigidity and complexity compared to the target compound’s linear structure.
- Functional Insights: Demonstrated high docking scores (−14.67) in GPER-1 studies, suggesting strong receptor affinity.
Compound B : 1-(3-Fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one ()
- Structural Differences: Replaces the phenylethylamino group with a triazole-thioether linkage and thiophene substituent.
- Physicochemical Properties : Melting point (178–180°C) and elemental analysis data (C 61.53%, H 3.94%) indicate high crystallinity and purity. The target compound’s amine group may enhance solubility in polar solvents compared to Compound B’s hydrophobic thiophene .
Compound C : 1-(2-((7-(3-Fluorophenyl)-2-hydroxynaphthalen-1-yl)ethynyl)phenyl)ethan-1-one ()
- Structural Differences : Contains a naphthalene-ethynyl group, introducing π-conjugation and planar rigidity.
- Spectroscopic Data : IR peaks at 1679 cm⁻¹ (C=O stretch) and 2178 cm⁻¹ (C≡C stretch) highlight electronic differences from the target compound’s amine C-N bonds .
Analogues with Varied Amino Substituents
Compound D : 2-(((4-Fluorophenyl)(3,4-dimethoxyphenyl)methyl)amino)-1-morpholinoethanone ()
- Structural Differences: Substitutes the phenylethyl group with a morpholino ring and dimethoxyphenyl moiety.
- Functional Impact: The morpholino group enhances water solubility, whereas the target compound’s phenylethyl chain may favor lipid membrane penetration. Similar melting points (179–181°C vs.
Compound E : 2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride ()
- Pharmacokinetics : The hydrochloride salt form (CAS: 1432678-28-8) improves bioavailability, a strategy applicable to the target compound for enhanced delivery .
Antiviral Activity
- Compound F: 2-((5-(Benzo[d]thiazol-2-yl)-2-((phenylsulfonyl)methyl)pyrimidin-4-yl)amino)-1-(4-bromophenyl)ethan-1-one () exhibited broad-spectrum antiviral activity. The target compound’s 3-fluorophenyl group and chiral amine may similarly engage hydrophobic pockets or hydrogen-bonding sites in viral proteins .
Pressor/Depressor Effects
- Compound G: 1-(3-Fluorophenyl)-2-aminoethanol derivatives () showed pressor activity dependent on N-alkyl substitution.
Melting Points and Stability
- Compounds with 3-fluorophenyl-ethanone cores (e.g., ) exhibit melting points between 173–181°C, suggesting the target compound likely shares similar thermal stability.
Biological Activity
1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one, also known by its CAS number 920804-00-8, is a compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 257.30 g/mol . This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.30 g/mol |
| CAS Number | 920804-00-8 |
| Structure | Chemical Structure |
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby enhancing the levels of neurotransmitters in the synaptic cleft. This mechanism can lead to increased dopaminergic and noradrenergic activity, which may be beneficial in treating conditions such as depression and anxiety.
1. Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The enhancement of monoamine neurotransmitter levels is believed to contribute to these effects. In particular, studies have shown that analogs can significantly reduce depressive behaviors in rodent models when administered at specific dosages .
2. Analgesic Properties
There is emerging evidence suggesting that the compound may possess analgesic properties. A study conducted on related compounds demonstrated a reduction in pain responses in mice, indicating potential utility in pain management .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry focused on a series of phenylethylamine derivatives, including this compound. The results showed that this compound exhibited significant antidepressant-like effects in forced swim tests, suggesting its potential as a therapeutic agent for depression .
Case Study 2: Analgesic Effects
In another investigation, the analgesic effects were evaluated using the hot plate test in mice. The compound was administered at varying doses, revealing a dose-dependent reduction in pain response time compared to controls. This suggests that it could be further developed for pain relief applications .
Research Findings
Recent studies have provided insights into the structure-activity relationships (SAR) of similar compounds. These findings indicate that modifications to the phenyl ring and the amine group can significantly affect biological activity. For instance, increasing lipophilicity often enhances binding affinity to target receptors, thus improving efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one?
- Methodology :
- Friedel-Crafts Acylation : React 3-fluorobenzaldehyde with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone backbone .
- Chiral Amine Introduction : Introduce the (1R)-1-phenylethylamine moiety via nucleophilic substitution or reductive amination. Optimize reaction conditions (e.g., temperature, solvent polarity) to preserve stereochemistry .
- Key Considerations : Monitor enantiomeric purity using chiral HPLC during intermediate steps.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Techniques :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), fluorophenyl signals, and chiral center splitting patterns.
- ¹³C NMR : Confirm carbonyl (C=O, ~200 ppm) and fluorinated aromatic carbons.
- ¹⁹F NMR : Detect fluorine environment (chemical shift varies based on substitution) .
- IR Spectroscopy : Key peaks include C=O stretch (~1679 cm⁻¹) and N-H bending (~3351 cm⁻¹) .
- HRMS (ESI) : Validate molecular formula (e.g., [M+Na]⁺ calc. 399.1361, found 399.1358) .
Q. What safety precautions are necessary when handling this compound?
- Protocols :
- PPE : Wear gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
- Disposal : Classify waste as halogenated organic and dispose via certified facilities .
Advanced Research Questions
Q. How can enantiomeric purity be determined for this chiral compound?
- Methods :
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak® IA) with hexane/isopropanol mobile phase. Compare retention times with racemic standards .
- X-ray Crystallography : Resolve absolute configuration using SHELX programs. Refine data with SHELXL for high-precision bond lengths/angles .
Q. How does the fluorine substituent influence electronic properties and reactivity?
- Computational Analysis :
- DFT Calculations : Model electrostatic potential maps to identify electron-deficient regions (fluorine’s -I effect). Use Gaussian09 with B3LYP/6-311++G(d,p) basis set .
- Molecular Docking : Study interactions with biological targets (e.g., enzymes) to predict binding affinity modifications due to fluorine .
- Experimental Validation : Compare reaction rates (e.g., nucleophilic substitution) with non-fluorinated analogs .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Optimization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
